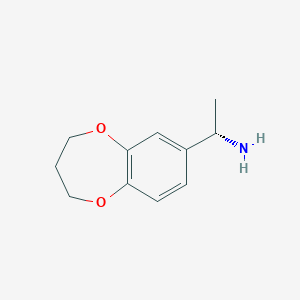![molecular formula C11H16F3NO2S B2705334 3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320378-19-4](/img/structure/B2705334.png)
3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method ensures the formation of the bicyclic skeleton with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of advanced catalysts and reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Applications De Recherche Scientifique
3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures such as bicyclo[3.3.1]nonanes and tricyclo[3.2.1.02.7]octanes .
Uniqueness
What sets 3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[32
Propriétés
IUPAC Name |
3-methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2S/c1-8-6-9-2-3-10(7-8)15(9)18(16,17)5-4-11(12,13)14/h9-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMNPPYORSICTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2705251.png)
![[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine](/img/structure/B2705252.png)


![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2705257.png)
![1-(Chloromethyl)-3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2705258.png)
![N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2705261.png)




![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DICHLOROBENZOATE](/img/structure/B2705269.png)

![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)
